8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride
Description
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride is a substituted quinoline derivative featuring a 2-methyl group and an azetidin-3-yloxy substituent at the 8-position of the quinoline core. The dihydrochloride salt enhances its solubility, making it suitable for pharmacological and biochemical applications .
Properties
IUPAC Name |
8-(azetidin-3-yloxy)-2-methylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11;;/h2-6,11,14H,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHAMROWPEBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3CNC3)C=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride typically involves two key steps:
- Formation of the azetidin-3-yloxy substituent
- Introduction of the quinoline core with the 2-methyl substitution
The azetidin-3-yloxy group is generally introduced via nucleophilic substitution or coupling reactions involving azetidine derivatives and quinoline precursors.
Reported Preparation Method from tert-Butyl Protected Azetidine Derivative
One documented approach involves the synthesis of the azetidine intermediate followed by deprotection and salt formation:
- Step 1: Synthesis of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate as a protected intermediate.
- Step 2: Treatment of this intermediate with methanolic hydrogen chloride (1.25 M HCl in methanol) at room temperature for 18 hours to remove the tert-butyl protecting group and form the free azetidine derivative.
- Step 3: Neutralization with aqueous sodium hydroxide to liberate the free base.
- Step 4: Isolation of the product followed by conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Reaction Conditions and Yield:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotection of tert-butyl | 1.25 M HCl in MeOH, 20°C, 18 h | 48 | Concentration in vacuo, extraction |
| Neutralization and isolation | 6 N NaOH aqueous solution | - | Conversion to free base |
| Salt formation | HCl treatment | - | Formation of dihydrochloride salt |
This method yields about 48% isolated product of 2-(azetidin-3-yl)quinoline dihydrochloride, which is closely related structurally to 8-(azetidin-3-yloxy)-2-methylquinoline dihydrochloride.
Alternative Synthetic Approaches
- Nucleophilic Substitution: The azetidin-3-yloxy group can be introduced by nucleophilic substitution of a suitable leaving group at the 8-position of 2-methylquinoline with azetidin-3-ol or its derivatives under controlled conditions.
- Cyclization Methods: Advanced methods for azetidine ring formation include cationic Dieckmann cyclization and strain-release homologation of azabicyclo[1.1.0]butanes, which can be adapted for azetidinyl quinoline derivatives.
- Use of Thionyl Chloride: Conversion of quinoline derivatives to reactive intermediates with thionyl chloride followed by reaction with azetidine nucleophiles has been reported in related quinoline compounds, although yields may vary.
Purification Techniques
- Chromatographic Purification: Silica gel column chromatography using gradients of ethyl acetate in heptane or dichloromethane is commonly employed to purify intermediates and final products.
- Preparative Reverse-Phase HPLC: For high purity, reverse-phase preparative HPLC with acetonitrile-water gradients is used to isolate the final dihydrochloride salt form.
- Extraction and Crystallization: Post-reaction mixtures are often extracted with dichloromethane or similar solvents after basification, followed by crystallization of the dihydrochloride salt from suitable solvents.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|
| Deprotection of tert-butyl azetidine intermediate | 1.25 M HCl in MeOH, 20°C, 18 h | 48 | Extraction, silica gel chromatography | Commonly used, moderate yield |
| Nucleophilic substitution | Azetidin-3-ol + 8-chloro-2-methylquinoline | Variable | Chromatography, crystallization | Requires reactive quinoline intermediate |
| Cyclization (cationic Dieckmann) | TMSOTf/Et3N, followed by ring closure | - | Chromatography | Advanced method for azetidine ring formation |
| Thionyl chloride activation | SOCl2, heating at 85°C for 24 h | ~5 | Reverse-phase HPLC | Low yield, used for related quinoline derivatives |
Chemical Reactions Analysis
Types of Reactions
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced nitrogen functionalities.
Scientific Research Applications
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The quinoline moiety may also contribute to its bioactivity by intercalating with DNA or disrupting cellular membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
8-(Pyrrolidin-3-yloxy)quinoline Dihydrochloride
Structural Differences: Replaces the azetidine ring with a five-membered pyrrolidine, altering ring strain and hydrogen-bonding capacity. Properties: Molecular formula C₁₃H₁₅ClN₂O, molar mass 250.73 g/mol. Functional Implications: The larger pyrrolidine ring may improve metabolic stability compared to azetidine but reduce binding affinity due to increased flexibility.
8-(2-Aminoethoxy)-2-methylquinoline Dihydrochloride (CAS 1094492-24-6)
Structural Differences: Substitutes azetidine with a linear 2-aminoethoxy chain at the 8-position. Properties: Retains the 2-methylquinoline core and dihydrochloride salt. The ethoxyamine group introduces flexibility and primary amine reactivity .
4-(Azetidin-3-yloxy)pyridine Dihydrochloride (CAS 1251922-58-3)
Structural Differences: Replaces quinoline with a pyridine core, reducing aromaticity and electron density. Properties: Molecular formula C₈H₁₂Cl₂N₂O, molar mass 223.1 g/mol. Marketed as a versatile scaffold for drug discovery, emphasizing its adaptability in synthetic chemistry . Functional Implications: The pyridine core may decrease π-π stacking interactions compared to quinoline, altering target binding profiles.
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline Hydrochloride (CAS 1798721-58-0)
Structural Differences: Features a hydrazine group at position 2 and additional methyl/ethyl substituents at positions 7, 8, and 3. Properties: Molecular formula C₁₃H₁₈ClN₃. Functional Implications: Increased steric bulk and reactivity may limit bioavailability but enhance specificity for metal-dependent enzymatic targets.
2-Amino-3-ethyl-8-methylquinoline Hydrochloride (CAS 1172880-06-6)
Structural Differences: Substitutes azetidine with a primary amine at position 2 and an ethyl group at position 3. Properties: Retains the 8-methylquinoline backbone. The primary amine enhances hydrogen-bonding capacity but increases susceptibility to oxidative metabolism . Functional Implications: Positional differences in substituents may redirect target engagement compared to the 8-azetidine analog.
Comparative Data Table
Biological Activity
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
The compound features a unique azetidine ring linked to a methylquinoline moiety. The synthesis typically involves multi-step reactions that may include the formation of the azetidine ring followed by functionalization of the quinoline structure. The synthetic routes often utilize readily available precursors and optimized conditions to ensure high yield and purity.
Anticancer Properties
Research indicates that 8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride exhibits significant anticancer activity. Its mechanism of action appears to involve:
- Inhibition of Kinases : The compound may inhibit specific kinases associated with cell proliferation, leading to reduced tumor growth.
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes .
In vitro studies have shown that this compound is effective against various cancer cell lines, demonstrating cytotoxicity at micromolar concentrations. For instance, it has been tested against breast cancer (MCF-7) and renal cancer (A498) cells, showing promising results in inhibiting cell viability .
Antimicrobial Activity
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride also displays antimicrobial properties. Its mechanism includes:
- Membrane Disruption : The compound disrupts bacterial cell membranes, leading to cell death.
- Metabolic Interference : It interferes with essential metabolic pathways in bacteria, contributing to its antimicrobial effects.
Studies have indicated that derivatives of this compound possess potent activity against various pathogens, including resistant strains of bacteria.
Case Studies
- Anticancer Activity : A study demonstrated that treatment with 8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride resulted in a significant reduction in tumor size in xenograft models, with treated groups showing a 50% decrease compared to controls .
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential.
Comparative Analysis
To understand the unique properties of 8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride, it is useful to compare it with related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 8-(Azetidin-3-yloxy)-2-methylquinoline | High | Moderate | Kinase inhibition, DNA intercalation |
| Quinoxaline Derivatives | Moderate | High | Membrane disruption |
| 2-Methylquinoline | Low | Low | Limited bioactivity |
Q & A
Basic: What are the key structural features of 8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride, and how do they influence its reactivity?
The compound consists of a quinoline core substituted at position 8 with an azetidin-3-yloxy group and a methyl group at position 2. The dihydrochloride salt enhances solubility in polar solvents. The azetidine ring introduces steric hindrance and basicity due to its tertiary amine, while the quinoline moiety provides π-conjugation for potential fluorescence or coordination properties. Structural characterization should involve NMR (to confirm substitution patterns), X-ray crystallography (for solid-state conformation), and IR spectroscopy (to identify ionic chloride interactions) .
Basic: What synthetic routes are commonly employed to prepare 8-substituted quinoline derivatives like this compound?
Synthesis typically involves nucleophilic substitution at the 8-position of pre-functionalized quinoline precursors. For example:
- Step 1: Bromination of 8-hydroxyquinoline at the 8-position.
- Step 2: Substitution with azetidin-3-ol under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine).
- Step 3: Methylation at position 2 via Friedel-Crafts alkylation.
- Step 4: Salt formation with HCl to yield the dihydrochloride.
Validate purity via HPLC (>98%) and monitor reaction intermediates using LC-MS .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for key steps like azetidine ring formation or methylation. Molecular dynamics simulations assess solvent effects on reaction rates. Machine learning models trained on existing quinoline synthesis data can recommend optimal catalysts, temperatures, and solvent systems. For instance, polar aprotic solvents (DMF, DMSO) may stabilize intermediates in SNAr reactions .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Step 1: Verify solvent and pH effects: Dihydrochloride salts may exhibit pH-dependent tautomerism in DMSO-d5.
- Step 2: Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.
- Step 3: Compare with computational NMR predictions (e.g., Gaussian or ACD/Labs).
- Step 4: Analyze by X-ray crystallography for definitive structural assignment .
Basic: What analytical techniques are critical for assessing the compound’s stability under storage?
- HPLC-UV: Monitor degradation products over time.
- TGA/DSC: Evaluate thermal stability and hydrate formation.
- Karl Fischer titration: Measure moisture content, as hydrolysis of the azetidine ring may occur in humid conditions.
Store at -20°C under inert gas (argon) to minimize decomposition .
Advanced: How can researchers design experiments to probe the compound’s potential as a fluorescent probe?
- Fluorescence quenching assays: Titrate with metal ions (e.g., Zn²⁺, Fe³⁺) to assess chelation-induced emission changes.
- Quantum yield measurement: Compare with standards (e.g., fluorescein) using integrated sphere systems.
- Time-resolved spectroscopy: Evaluate excited-state dynamics (e.g., singlet-triplet transitions) influenced by the azetidine group’s electron-donating effects .
Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?
- Quality control: Enforce strict HPLC purity thresholds (>99%) and characterize by HRMS.
- Solvent standardization: Use identical lots of DMSO for stock solutions to avoid solvent-induced aggregation.
- Blind testing: Assign multiple researchers to replicate assays independently to distinguish compound effects from procedural artifacts .
Basic: How does the dihydrochloride form affect solubility and bioavailability in vitro?
The dihydrochloride salt increases aqueous solubility by ~10-fold compared to the free base, facilitating cell culture studies. However, high chloride concentrations may interfere with ion-sensitive assays (e.g., calcium flux). Pre-dissolve in PBS (pH 7.4) and filter-sterilize (0.22 µm) to avoid precipitation .
Advanced: What experimental frameworks address conflicting results in receptor binding assays?
- Orthogonal assays: Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics.
- Negative controls: Use structurally similar but inactive analogs (e.g., 8-methoxyquinoline derivatives) to rule out nonspecific interactions.
- Data reconciliation: Apply Bayesian statistics to weigh evidence from contradictory datasets .
Advanced: How can high-throughput screening (HTS) pipelines be adapted for this compound’s derivatization?
- Library design: Focus on modifying the azetidine oxygen linker (e.g., replacing with sulfoxide or amine groups) while retaining the quinoline core.
- Automated reaction monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation in real time.
- Parallel synthesis: Employ 96-well plates with varying catalysts (e.g., Pd/C, Ni) for Suzuki-Miyaura coupling at position 2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
